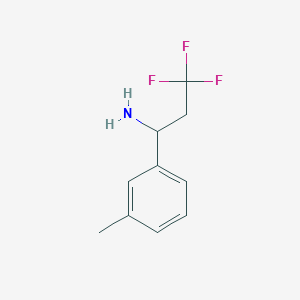

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3,3,3-trifluoro-1-(3-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 |

InChI Key |

MBXLXZCHJJEJFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine

General Synthetic Route

The most commonly reported synthetic approach involves a multi-step sequence starting from 3-methylbenzaldehyde and trifluoroacetaldehyde or related trifluoromethylated intermediates, followed by reductive amination to install the primary amine functionality.

- Condensation Reaction: 3-methylbenzaldehyde reacts with trifluoroacetaldehyde, forming an intermediate α,β-unsaturated aldehyde or ketone bearing the trifluoromethyl substituent.

- Reductive Amination: The intermediate is subjected to reductive amination using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl group into the corresponding primary amine.

This synthetic strategy leverages the electron-withdrawing effect of the trifluoromethyl group to facilitate selective transformations and improve product stability.

| Step | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Condensation | 3-methylbenzaldehyde + trifluoroacetaldehyde | Acid/base catalysis, ambient to mild heating | α,β-unsaturated trifluoromethyl aldehyde or ketone |

| Reductive Amination | α,β-unsaturated intermediate | Sodium borohydride or lithium aluminum hydride in suitable solvent | 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine |

This approach is scalable and adaptable to industrial production, often employing continuous flow reactors for enhanced control and yield.

Industrial Scale Synthesis

Industrial processes mirror laboratory methods but optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity. The use of continuous flow reactors allows precise temperature control, improved mixing, and safer handling of reactive intermediates.

Typical industrial process features include:

- Controlled heating of reaction mass between 25°C and 45°C.

- Sequential filtration and washing steps to purify the product.

- Use of activated charcoal treatment to remove impurities.

- Final crystallization and drying to obtain high-purity amine (>99.9% by HPLC).

These steps ensure reproducibility and compliance with pharmaceutical-grade standards, especially when the compound serves as an intermediate for drug synthesis.

Alternative Synthetic Strategies

Three-Step Synthesis via Fluorinated Alkynylamines

An alternative method involves preparation of N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines starting from pentafluoropropanol derivatives. These intermediates undergo Lewis acid-catalyzed reactions with aldehydes or ketones to yield α-(trifluoromethyl)-α,β-unsaturated amides, which can be further transformed into the target amine.

This method offers:

- High stereoselectivity (Z-configuration).

- Mild reaction conditions.

- Good to excellent yields.

One-Pot Trifluoromethylation of Secondary Amines

Recent advances include one-pot synthesis using trifluoromethylsulfinate salts (CF3SO2Na) as trifluoromethyl sources. This approach allows direct trifluoromethylation of secondary amines under mild conditions with good functional group tolerance.

Key advantages:

- Avoids isolation of intermediates.

- Uses inexpensive and easy-to-handle reagents.

- Mechanistic studies suggest thiocarbonyl fluoride as a key intermediate.

While this method is promising for perfluoroalkyl amines, its direct application to 3,3,3-trifluoro-1-(3-methylphenyl)propan-1-amine requires further validation.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination of trifluoroacetaldehyde derivative | 3-methylbenzaldehyde, trifluoroacetaldehyde | Sodium borohydride, lithium aluminum hydride | Well-established, scalable | Requires handling of reactive aldehydes |

| Lewis acid-catalyzed reaction of fluorinated alkynylamines | Pentafluoropropanol derivatives, aldehydes/ketones | Lewis acids, molecular sieves | High stereoselectivity, mild conditions | Multi-step, specialized reagents |

| One-pot trifluoromethylation using CF3SO2Na | Secondary amines, CF3SO2Na | Mild conditions, catalytic amounts of reagents | Simple, cost-effective, functional group tolerant | Limited scope, emerging methodology |

Research Findings and Notes on Reaction Conditions

- Reductive amination typically proceeds efficiently at ambient temperature or slightly elevated temperatures (25–45°C) to avoid decomposition of trifluoromethyl intermediates.

- Choice of reducing agent influences selectivity; lithium aluminum hydride offers stronger reduction but requires stricter anhydrous conditions.

- Industrial processes emphasize purification steps such as filtration, washing with aqueous methanol, and activated charcoal treatment to achieve pharmaceutical-grade purity.

- The trifluoromethyl group’s electron-withdrawing nature reduces the basicity of the amine, influencing reaction kinetics and product stability.

- One-pot trifluoromethylation methods represent a significant advancement in the synthesis of fluorinated amines but require further optimization for specific substrates like 3,3,3-trifluoro-1-(3-methylphenyl)propan-1-amine.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine and related compounds:

Key Observations:

Structural Variations: The 3-methylphenyl substituent in the target compound provides moderate lipophilicity compared to the electron-deficient 3-trifluoromethylphenyl group in , which increases molecular weight and density .

Electronic Effects: The trifluoro group enhances electron-withdrawing properties, reducing the basicity of the primary amine compared to non-fluorinated analogs like 3-(3-methylphenyl)propan-1-amine .

Physicochemical Properties :

- The 3-trifluoromethylphenyl derivative () has a higher boiling point (195.5°C) and density (1.3 g/cm³) due to increased molecular weight and stronger intermolecular forces .

- Fluorine substitution generally improves metabolic stability and bioavailability, as seen in radiotracer studies (e.g., ) .

Synthetic Considerations: Secondary amines like piperidine and diethylamine () are effective catalysts in Knoevenagel condensations, suggesting that similar methods could apply to fluorinated amine synthesis .

Biological Activity

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a candidate for various applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine is . The presence of the trifluoromethyl group significantly influences its chemical properties, including increased hydrophobicity and potential for receptor interactions. The structure can be represented as follows:

The biological activity of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with proteins or enzymes involved in critical biochemical pathways.

Key Mechanisms:

- Enzyme Modulation: The compound may bind to active sites on enzymes, altering their activity.

- Receptor Interaction: It can act as a ligand for specific receptors, potentially influencing signaling pathways related to inflammation and cancer.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated analogs. Below are some documented effects of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine:

| Biological Activity | Effect |

|---|---|

| Anticancer | Potential inhibition of tumor growth through modulation of key signaling pathways. |

| Anti-inflammatory | May reduce inflammation by interfering with pro-inflammatory cytokine production. |

| Neurotransmitter Modulation | Possible effects on neurotransmitter systems, influencing mood and cognition. |

Case Studies

-

Anticancer Properties:

A study investigating various trifluoromethyl-substituted amines highlighted their ability to inhibit cell proliferation in cancer cell lines. The mechanism involved interference with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . -

Neuropharmacological Effects:

Research on similar compounds suggests that trifluoromethyl groups can enhance interactions with neurotransmitter receptors. This may lead to improved efficacy in treating mood disorders .

Comparative Analysis

To understand the unique properties of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)propan-1-amine | Similar amine structure | Moderate receptor interaction |

| Fluoxetine (Prozac) | Contains trifluoromethyl group | Strong serotonin reuptake inhibition |

| Methiopropamine | Amine with different substituents | Stimulant effects on neurotransmitter release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.